2-Bromo-1-(1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl)ethanone
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Overview
Description
2-Bromo-1-(1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl)ethanone is a chemical compound with the molecular formula C8H14O2 and CAS number 2305253-16-9. It is also known as {1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanol. The compound is a liquid with a molecular weight of 142.2 g/mol. It is used in various chemical processes and research .
Safety and Hazards
- MSDS : You can find the Material Safety Data Sheet (MSDS) for this compound here.
Scientific Research Applications
Synthesis of Hydrazine Derivatives
This compound is used in the synthesis of a class of hydrazine derivatives . These derivatives are anticipated to show biological activities and are used in the pharmaceutical, agrochemical, polymer, and dye industries . They are also used as precursors in organic synthesis .
Treatment of Hypertension, Tuberculosis, and Parkinson’s Disease
Hydrazines, which can be synthesized from this compound, have been shown to be effective for the treatment of hypertension, tuberculosis, and Parkinson’s disease .
Antidepressant Drugs
Some hydrazines display neuroprotective properties and are used as antidepressant drugs .
Potent Agents Against Hepatitis, AIDS, and SARS
Hydrazine-based peptidomimetics (aza-peptides) were found to be potent agents against hepatitis , AIDS , and SARS .
Synthesis of Erdafitinib
The compound is used in the synthesis of Erdafitinib, a drug used for the treatment of locally advanced or metastatic FGFR3 or FGFR2 urothelial carcinoma .
Synthesis of Quinoxaline Derivatives
Quinoxaline derivatives, which can be synthesized from this compound, have various biological activities and are widely used in chemistry, biomedicine, and the chemical industry . They have been shown to have anti-cancer activity , antioxidant activity , anti-proliferative activity , anti-tuberculosis activity , antibacterial activity , and anti-hepatitis C virus activity .
Future Directions
properties
IUPAC Name |
2-bromo-1-(1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrO2/c1-8-5-9(6-8,2-3-12-8)7(11)4-10/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFFCMDEFCAJHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(CCO2)C(=O)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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